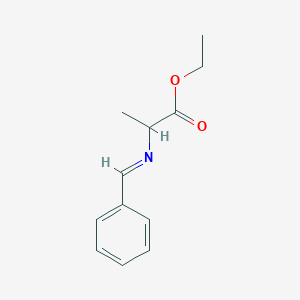

(+/-)-N-(Benzylidene)alanine Ethyl Ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(benzylideneamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-3-15-12(14)10(2)13-9-11-7-5-4-6-8-11/h4-10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYZBDHZAIXLWRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)N=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis Mechanism of (+/-)-N-(Benzylidene)alanine Ethyl Ester

<_Step_2>

Abstract

This technical guide provides a comprehensive overview of the synthesis of (+/-)-N-(benzylidene)alanine ethyl ester, a Schiff base derived from the condensation of benzaldehyde and alanine ethyl ester. We will delve into the core reaction mechanism, provide a detailed and reproducible experimental protocol, and discuss the critical parameters that influence the reaction's efficiency and yield. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis who require a deep, practical understanding of this fundamental transformation.

Introduction: The Significance of Schiff Bases

Schiff bases, or imines, are a class of organic compounds characterized by a carbon-nitrogen double bond (-C=N-).[1][2] First reported by Hugo Schiff in 1864, these compounds are typically formed through the condensation of a primary amine with an aldehyde or a ketone.[2][3] The formation of the azomethine group (-CH=N-) is a reversible reaction, often catalyzed by acid or base, or driven by heat.[2][3][4]

The N-benzylidenealanine ethyl ester is a notable example, finding application as an intermediate in the synthesis of amino acids and as a ligand in the preparation of metal complexes.[2] Schiff base metal complexes are of particular interest due to their diverse biological activities, including antimicrobial, antifungal, and antitumor properties, and their role as models for understanding biological processes like transamination.[4]

Core Synthesis Mechanism: Imine Formation

The synthesis of this compound from benzaldehyde and alanine ethyl ester is a classic example of imine formation. The reaction proceeds via a nucleophilic addition-elimination pathway. The mechanism can be broken down into two main stages: the formation of a carbinolamine intermediate and its subsequent dehydration to form the imine.[2][5]

Step 1: Nucleophilic Attack and Carbinolamine Formation

The reaction is initiated by the nucleophilic attack of the primary amine group of alanine ethyl ester on the electrophilic carbonyl carbon of benzaldehyde.[5][6] This step results in the formation of a tetrahedral intermediate known as a carbinolamine.[2][5] This intermediate is typically unstable.[2]

Step 2: Dehydration to the Imine

The carbinolamine then undergoes dehydration (loss of a water molecule) to form the stable C=N double bond of the imine.[1][2] This elimination step is the rate-determining step and is often facilitated by mild acid catalysis.[1][7] The acid protonates the hydroxyl group of the carbinolamine, converting it into a better leaving group (water).[7][8] Subsequent removal of a proton from the nitrogen atom by a base (such as the solvent or another amine molecule) leads to the formation of the final imine product and regenerates the acid catalyst.[8]

It is crucial to control the pH of the reaction medium. While acid catalysis accelerates the dehydration step, a highly acidic environment (low pH) will protonate the starting amine, rendering it non-nucleophilic and thus inhibiting the initial addition step.[5][7] The optimal pH for imine formation is typically mildly acidic, around 4-5.[5]

Caption: Mechanism of Imine Formation.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Benzaldehyde | 106.12 | 1.06 g (1.0 mL) | 0.01 |

| (+/-)-Alanine ethyl ester hydrochloride | 153.61 | 1.54 g | 0.01 |

| Triethylamine | 101.19 | 1.4 mL | 0.01 |

| Anhydrous Ethanol | 46.07 | 20 mL | - |

| Anhydrous Magnesium Sulfate | 120.37 | ~2 g | - |

Note: It is recommended to use freshly distilled benzaldehyde to avoid impurities from oxidation.

Procedure

-

Preparation of Alanine Ethyl Ester Free Base: In a 50 mL round-bottom flask, dissolve 1.54 g of (+/-)-alanine ethyl ester hydrochloride in 10 mL of anhydrous ethanol. To this solution, add 1.4 mL of triethylamine dropwise with stirring. The triethylamine acts as a base to neutralize the hydrochloride, liberating the free amine. A white precipitate of triethylamine hydrochloride will form. Stir the mixture for 10 minutes at room temperature.

-

Reaction with Benzaldehyde: To the suspension from the previous step, add 1.06 g (1.0 mL) of benzaldehyde dropwise.

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of hexane and ethyl acetate (e.g., 9:1 ratio).[9] Spot the starting materials (benzaldehyde and alanine ethyl ester) and the reaction mixture on a TLC plate. The formation of a new spot corresponding to the product and the disappearance of the starting material spots will indicate the reaction's progression.

-

Reaction Completion and Workup: Stir the reaction mixture at room temperature for 2-3 hours.[10] After the reaction is complete (as indicated by TLC), filter the mixture to remove the triethylamine hydrochloride precipitate. Wash the precipitate with a small amount of cold ethanol.

-

Solvent Removal: Combine the filtrate and the washings and remove the ethanol under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product, a yellow oil, can be purified by vacuum distillation or column chromatography on silica gel if necessary. However, for many applications, the crude product may be of sufficient purity.

Caption: Experimental Workflow for Synthesis.

Results and Characterization

The expected product, this compound, is typically obtained as a yellow oil. The yield can be calculated based on the starting amount of the limiting reagent (in this case, benzaldehyde or alanine ethyl ester hydrochloride, as they are used in equimolar amounts).

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic absorption band for the C=N (imine) stretch, typically in the range of 1640-1690 cm⁻¹. The disappearance of the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹) and the C=O stretching band of benzaldehyde (around 1700 cm⁻¹) also indicates product formation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum should show a characteristic singlet for the azomethine proton (-CH=N-) in the region of 8.0-8.5 ppm. Signals corresponding to the aromatic protons of the benzylidene group and the protons of the alanine ethyl ester moiety should also be present.

-

¹³C NMR: The spectrum will show a signal for the imine carbon (-C=N-) in the range of 160-170 ppm.

-

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the product (C₁₂H₁₅NO₂), which is 205.25 g/mol .

Troubleshooting and Optimization

-

Low Yield: If the yield is low, ensure that the benzaldehyde used is pure and free from benzoic acid (which can form upon oxidation). The reaction can also be driven to completion by removing the water formed during the reaction, for example, by using a Dean-Stark apparatus or adding a drying agent like anhydrous magnesium sulfate to the reaction mixture.[11]

-

Incomplete Reaction: If the reaction does not go to completion, gentle heating (e.g., refluxing in ethanol) can be employed.[12]

-

Product Hydrolysis: Imines are susceptible to hydrolysis back to the starting amine and aldehyde, especially in the presence of water and acid.[1] Therefore, it is important to use anhydrous solvents and handle the product in a dry environment.

Safety Precautions

-

Benzaldehyde: Can cause skin and eye irritation. It is also combustible.

-

Triethylamine: Is a corrosive and flammable liquid. It has a strong, unpleasant odor.

-

Ethanol: Is a flammable liquid.

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

The synthesis of this compound is a straightforward and illustrative example of Schiff base formation. A thorough understanding of the underlying nucleophilic addition-elimination mechanism is key to optimizing the reaction conditions and achieving high yields of the desired product. The protocol described in this guide is robust and can be adapted for the synthesis of other imines, which are valuable intermediates in various fields of chemical research and development.

References

- Master Organic Chemistry. (2022, March 7).

- Wentzel Lab. (2020, March 3). Acid Catalyzed Imine Formation and Mechanism with an Aldehyde and Primary Amine.

- Antony A, Fasna F, Ajil PA, & Varkey JT. (2016). Amino Acid based Schiff Bases and its Zn (II) Complexes. Research and Reviews: Journal of Chemistry.

- CN101811919A. (n.d.). Method for preparing amino acid schiff base metal complexes without solvent.

- Reaction mechanism of imine synthesis from primary amines with variant pkDAO. (n.d.).

- How to synthesize Schiff base out of amino acid and aldehyde? (2023, December 19).

- Chem Help ASAP. (2020, March 21).

- “SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS”. (n.d.). IOSR Journal of Applied Chemistry.

- Imines from Aldehydes and Ketones with Primary Amines. (n.d.). Chemistry Steps.

- SCHIFF BASE FROM L-Glycine and 4-Hydroxybenzaldehyde AND ITS COMPLEXES WITH Co(II) and Cu(II): SYNTHESIS AND ANTIMICROBIAL. (n.d.). AJOL.

- Organic Syntheses Procedure. (n.d.).

- Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. (n.d.). SciELO México.

- Benchchem. (n.d.). N-Benzylideneaniline Synthesis.

- Lumen Learning. (n.d.). 21.4.

- OperaChem. (2024, October 21).

- Imine synthesis by oxidation, condensation, hydroamination or rearrangement. (n.d.). Organic Chemistry Portal.

- Recent advances in the chemistry of imine-based multicomponent reactions (MCRs). (n.d.). PMC.

- benzalaniline - Organic Syntheses Procedure. (n.d.).

- The hydrolysis of α‐N‐benzoyl‐L‐arginine ethyl ester by monolayers of papain and trypsin. (2025, August 6).

- Synthesis, spectroscopic characterization, antibacterial and antioxidant activity of benzylidene-aniline deriv

- 22.6: Ester Chemistry. (2020, May 30).

- CN103073618A. (n.d.). Preparation method for benzyloxycarbonyl alanyl alanine.

- mechanism of ester hydrolysis. (2019, January 15). YouTube.

- US4481146A. (n.d.). Process for the preparation of an ethyl ester.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. iosrjournals.org [iosrjournals.org]

- 3. ajol.info [ajol.info]

- 4. rroij.com [rroij.com]

- 5. Imines from Aldehydes and Ketones with Primary Amines - Chemistry Steps [chemistrysteps.com]

- 6. m.youtube.com [m.youtube.com]

- 7. 21.4. Imine formation | Organic Chemistry II [courses.lumenlearning.com]

- 8. youtube.com [youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. jetir.org [jetir.org]

- 11. Imine formation-Typical procedures - operachem [operachem.com]

- 12. researchgate.net [researchgate.net]

Structure elucidation of N-(Phenylmethylene)alanine Ethyl Ester

An In-depth Technical Guide to the Structure Elucidation of N-(Phenylmethylene)alanine Ethyl Ester

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of the Schiff base, N-(Phenylmethylene)alanine Ethyl Ester. Formed from the condensation of benzaldehyde and L-alanine ethyl ester, this compound serves as a model for understanding the analytical workflow required to confirm the identity and purity of imine derivatives. This document is intended for researchers, scientists, and professionals in drug development, offering not just procedural steps but the causal reasoning behind the selection of analytical techniques and the interpretation of their results. By integrating mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, we present a self-validating system of analysis that ensures scientific integrity and confidence in the final structural assignment.

Introduction: The Rationale for Comprehensive Structure Elucidation

Schiff bases, characterized by their azomethine or imine (-C=N-) functional group, are pivotal intermediates in organic synthesis and are integral to the structure of many biologically active compounds.[1] The synthesis of N-(Phenylmethylene)alanine Ethyl Ester is a classic example of Schiff base formation, resulting from the condensation of a primary amine with an aldehyde.[2]

The confirmation of the covalent structure of a newly synthesized molecule is the bedrock of chemical and pharmaceutical research. An erroneous structural assignment can invalidate biological data, compromise intellectual property, and lead to significant wasted resources. Therefore, a multi-faceted analytical approach is not merely procedural but essential for building a robust, irrefutable body of evidence. This guide eschews a simple listing of data in favor of a logical narrative, demonstrating how each piece of spectroscopic evidence contributes to the holistic confirmation of the target structure.

Synthesis Pathway: Establishing the Hypothetical Structure

The logical starting point for any structure elucidation is a clear hypothesis of the molecule's identity based on its synthesis. N-(Phenylmethylene)alanine Ethyl Ester is synthesized via the acid-catalyzed condensation of L-alanine ethyl ester with benzaldehyde.

The reaction mechanism involves the nucleophilic attack of the primary amine of the alanine derivative on the carbonyl carbon of benzaldehyde, followed by dehydration to yield the final imine product. Understanding this pathway is critical as it informs our expectations for the spectroscopic data to follow.

Experimental Protocol: Synthesis of N-(Phenylmethylene)alanine Ethyl Ester

-

Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve L-alanine ethyl ester hydrochloride (1.0 eq) in absolute ethanol (30 mL).

-

Neutralization: Add triethylamine (1.1 eq) dropwise to the stirred solution at room temperature to neutralize the hydrochloride salt and liberate the free amine. A white precipitate of triethylammonium chloride will form.

-

Addition of Aldehyde: To this mixture, add benzaldehyde (1.0 eq) and a catalytic amount of glacial acetic acid (3-4 drops).

-

Reaction: Heat the mixture to reflux (approximately 78-80 °C) and maintain for 2-4 hours.[2] Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, filter the mixture to remove the triethylammonium chloride precipitate. Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure N-(Phenylmethylene)alanine Ethyl Ester as a pale yellow oil.

Causality Behind Experimental Choices:

-

Ethanol as Solvent: It readily dissolves the reactants and is suitable for the reflux temperature.

-

Triethylamine: A non-nucleophilic base used to liberate the reactive primary amine from its hydrochloride salt.

-

Catalytic Acid: The acid protonates the carbonyl oxygen of benzaldehyde, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the amine.[3]

Caption: Synthesis workflow for N-(Phenylmethylene)alanine Ethyl Ester.

Spectroscopic Analysis & Structure Elucidation

With a purified product in hand, we proceed to the core analytical phase. The goal is to acquire a set of complementary data that, in unison, confirms the presence of all key functional groups and the specific connectivity of the atoms.

Mass Spectrometry (MS)

Purpose: To determine the molecular weight of the compound and gain initial structural information from fragmentation patterns. This is the first and most direct confirmation of a successful reaction versus starting material.

Experimental Protocol: Electrospray Ionization (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the purified compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile containing 0.1% formic acid.[4]

-

Instrument Setup: Infuse the sample solution into an ESI mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass-to-charge (m/z) range of 50-500. The formic acid promotes protonation, favoring the detection of the [M+H]⁺ ion.

Expected Data & Interpretation:

The molecular formula of N-(Phenylmethylene)alanine Ethyl Ester is C₁₂H₁₅NO₂. Its exact monoisotopic mass is 205.1103 g/mol .

| Ion | Calculated m/z | Interpretation |

| [M+H]⁺ | 206.1176 | The protonated molecular ion. Its detection is the primary confirmation of the compound's molecular weight and elemental composition. |

| [M+Na]⁺ | 228.0995 | The sodium adduct, commonly observed in ESI-MS, provides secondary confirmation of the molecular weight. |

| Key Fragment Ion 1 | 132.0757 | Corresponds to the loss of the ethyl ester group (-COOEt, 73 Da), suggesting the presence and lability of this functional group. |

| Key Fragment Ion 2 | 118.0651 | Corresponds to the [C₉H₈N]⁺ fragment, likely formed by cleavage of the bond between the alanine alpha-carbon and the ester-bearing carbon. |

The detection of the [M+H]⁺ ion at m/z 206.1176 provides powerful evidence that the condensation and dehydration reaction has occurred, as the sum of the reactants' molecular weights would be significantly different.

Caption: Key fragmentation pathways in the mass spectrum.

Infrared (IR) Spectroscopy

Purpose: To identify the key functional groups present in the molecule. IR spectroscopy is exceptionally sensitive to the presence of carbonyl (C=O) and imine (C=N) bonds, and the absence of the starting amine (N-H) and aldehyde (C-H) stretches provides crucial validation of the reaction's completion.

Experimental Protocol: Attenuated Total Reflectance (ATR-IR)

-

Sample Preparation: Apply a small drop of the purified oil directly onto the crystal of an ATR-IR spectrometer.

-

Background Scan: Perform a background scan of the empty crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Acquire the sample spectrum, typically over a range of 4000-600 cm⁻¹.[4]

Expected Data & Interpretation:

The IR spectrum provides a "fingerprint" of the molecule's covalent bonds. For N-(Phenylmethylene)alanine Ethyl Ester, we expect to see characteristic absorptions for the ester and the newly formed imine, and the disappearance of reactant signals.

| Wavenumber (cm⁻¹) | Vibration Type | Interpretation |

| ~3060, ~3030 | Aromatic C-H stretch | Confirms the presence of the phenyl ring. |

| ~2980, ~2940 | Aliphatic C-H stretch | Confirms the presence of the alanine and ethyl ester alkyl groups. |

| ~1740 | Ester C=O stretch | A strong, sharp peak characteristic of a saturated ester carbonyl group.[5] Its presence confirms the integrity of the ethyl ester moiety. |

| ~1645 | Imine C=N stretch | A medium-intensity peak confirming the formation of the Schiff base. This peak distinguishes the product from the starting materials. The C=N stretch is typically weaker than a C=O stretch.[6] |

| ~1490, ~1450 | Aromatic C=C stretch | Further confirmation of the phenyl group. |

| ~1210, ~1180 | Ester C-O stretch | Strong stretches confirming the ester functional group.[5] |

| Absence | N-H stretch (~3300-3400) | The absence of a broad N-H stretch from the starting alanine ethyl ester is critical evidence that the primary amine has reacted.[7] |

| Absence | Aldehyde C-H (~2750, ~2850) | The absence of the characteristic aldehyde C-H stretches from benzaldehyde confirms its complete consumption. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To identify all unique carbon environments in the molecule. The number of signals corresponds to the number of magnetically non-equivalent carbons, and their chemical shifts provide detailed information about their electronic environment (e.g., sp², sp³, proximity to electronegative atoms).

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Dissolve ~20-30 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

-

Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 125 MHz).

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. Key parameters include a spectral width of ~220 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 1024), and a relaxation delay of 2-5 seconds.

-

Data Processing: Process the data with Fourier transformation, phasing, and baseline correction. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Expected Data & Interpretation:

The structure of N-(Phenylmethylene)alanine Ethyl Ester has 10 unique carbon environments, as the ortho and meta carbons of the phenyl ring are respectively equivalent due to free rotation.

| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale for Assignment |

| ~171.5 | Ester Carbonyl (C=O) | The most downfield signal, characteristic of an ester carbonyl carbon. |

| ~165.0 | Imine Carbon (C=N) | Highly deshielded due to the double bond to nitrogen, confirming the imine functional group. |

| ~136.0 | Phenyl C (quaternary) | The ipso-carbon of the phenyl ring attached to the imine. |

| ~130.5 | Phenyl C-H (para) | Aromatic region. |

| ~128.8 | Phenyl C-H (ortho/meta) | Aromatic region; often, these signals overlap. |

| ~128.5 | Phenyl C-H (ortho/meta) | Aromatic region; often, these signals overlap. |

| ~66.0 | Alanine α-CH | The carbon attached to both the imine nitrogen and the ester group is significantly deshielded. |

| ~61.0 | Ester -O-C H₂-CH₃ | The methylene carbon of the ethyl ester, deshielded by the adjacent oxygen atom. |

| ~18.5 | Alanine β-CH₃ | The methyl group of the alanine backbone. |

| ~14.2 | Ester -O-CH₂-C H₃ | The terminal methyl group of the ethyl ester, the most upfield signal. |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To determine the number and connectivity of protons in the molecule. Chemical shifts, integration values (proton count), and splitting patterns (J-coupling) allow for the complete assembly of the molecular structure.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.7 mL of CDCl₃ in a 5 mm NMR tube.

-

Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 500 MHz).

-

Data Acquisition: Acquire a standard one-dimensional ¹H spectrum.

-

Data Processing: Process the data and reference the spectrum to the residual CHCl₃ signal at 7.26 ppm or tetramethylsilane (TMS) at 0.00 ppm if used.

Expected Data & Interpretation:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment | Rationale and Coupling Analysis |

| ~8.30 | Singlet (s) | 1H | Imine Proton (N=CH) | A highly characteristic, deshielded singlet. Its presence is definitive proof of Schiff base formation. A similar proton in N-benzylidene aniline appears at 10.0 ppm.[2] |

| ~7.80 - 7.75 | Multiplet (m) | 2H | Phenyl Protons (ortho) | Deshielded due to proximity to the electron-withdrawing imine group. |

| ~7.45 - 7.35 | Multiplet (m) | 3H | Phenyl Protons (meta, para) | Protons of the phenyl ring. |

| ~4.25 | Quartet (q) | 2H | Ester -O-CH₂ -CH₃ | A quartet indicates coupling to the 3 protons of the adjacent methyl group (n+1 rule). Deshielded by the adjacent oxygen. |

| ~3.95 | Quartet (q) | 1H | Alanine α-CH | A quartet due to coupling with the 3 protons of the β-methyl group. Deshielded by the adjacent nitrogen and ester functionality. |

| ~1.50 | Doublet (d) | 3H | Alanine β-CH₃ | A doublet because it is coupled to the single α-CH proton. |

| ~1.30 | Triplet (t) | 3H | Ester -O-CH₂-CH₃ | A triplet because it is coupled to the 2 protons of the adjacent methylene group. |

Integrated Structure Confirmation

The true power of this analytical workflow lies in the convergence of all data points to support a single, unambiguous structure. Mass spectrometry confirms the molecular formula. IR spectroscopy confirms the presence of the required functional groups (ester, imine, aromatic) and, crucially, the absence of starting materials. ¹³C NMR confirms the correct number of carbon environments, and ¹H NMR provides the final, definitive proof of the atom-to-atom connectivity through its integration and coupling patterns. The elucidation is a self-validating system where each result corroborates the others.

Caption: Integrated evidence confirming the final structure.

References

-

PubChem. beta-Alanine, N-phenyl-, ethyl ester. National Center for Biotechnology Information. [Link]

-

SIELC Technologies. .beta.-Alanine, N-ethyl-N-phenyl-, methyl ester. [Link]

-

Okuo, J., Chiedu, E., & Oyibo, F. (2019). Synthesis and Characterization of N-Benzylidene Aniline Ligand for Spectrophotometric Determination of Nickel. Chemistry and Materials Research, 11(10), 22-29. [Link]

-

ResearchGate. (2023). Synthesis, Spectroscopic Characterization and DFT Analysis of Schiff Bases Derived from Benzalacetone and Benzalacetophenone with Alanine. [Link]

-

Semantic Scholar. Synthesis and Characterization of N-Benzylidene Aniline Ligand for Spectrophotometric Determination of Nickel. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159) - Phenylalanine. [Link]

-

Al-Hamdani, A. A. S., et al. (2022). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. Bioinorganic Chemistry and Applications. [Link]

-

IntechOpen. (2022). Schiff Bases and Their Metal Complexes: Synthesis, Structural Characteristics and Applications. [Link]

-

Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. [Link]

-

Master Organic Chemistry. Imines - Properties, Formation, Reactions, and Mechanisms. [Link]

-

Rasayan Journal of Chemistry. (2018). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SCHIFF BASE TRANSITION METAL COMPLEXES, DNA CLEAVAGE AND ANTIBACTERIAL ACTIVITY STUDIES. [Link]

-

ResearchGate. (2023). IR spectroscopic data of synthesized Schiff bases. [Link]

-

University of Colorado Boulder. IR Spectroscopy Tutorial: Esters. [Link]

Sources

- 1. Boc-L-phenylalanine methyl ester | C15H21NO4 | CID 9882138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. Methyl L-phenylalaninate hydrochloride(7524-50-7) 1H NMR spectrum [chemicalbook.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. semanticscholar.org [semanticscholar.org]

A Technical Guide to the Spectroscopic Characterization of 2-(Benzylideneamino)propionic Acid Ethyl Ester

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-(Benzylideneamino)propionic acid ethyl ester, a Schiff base of significant interest in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but a deeper understanding of the underlying principles and experimental considerations.

Introduction

Schiff bases, characterized by the presence of an imine or azomethine group (-C=N-), are a versatile class of organic compounds with a wide range of applications in catalysis, materials science, and as therapeutic agents.[1] The compound 2-(Benzylideneamino)propionic acid ethyl ester is formed from the condensation reaction of benzaldehyde and the amino acid ester, ethyl alaninate. Its structure combines the aromaticity of the benzylidene group with the chirality and functionality of the alanine backbone, making it a valuable building block in organic synthesis.

This guide will delve into the synthesis and detailed spectroscopic analysis of this compound, providing predicted data and interpretations for ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from analogous structures.

Molecular Structure

The structure of 2-(Benzylideneamino)propionic acid ethyl ester is foundational to understanding its spectroscopic properties.

Figure 2: Synthetic workflow for 2-(Benzylideneamino)propionic acid ethyl ester.

Experimental Procedure:

-

To a solution of ethyl alaninate (1 equivalent) in absolute ethanol, add benzaldehyde (1 equivalent).

-

Add a catalytic amount of glacial acetic acid.

-

The reaction mixture is then refluxed for a period of 2-4 hours.

-

Progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting crude product can be purified by column chromatography or recrystallization.

Spectroscopic Analysis

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of 2-(Benzylideneamino)propionic acid ethyl ester in CDCl₃ would exhibit the following signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.20 | Singlet | 1H | Imine proton (-N=CH-) |

| ~7.80 - 7.70 | Multiplet | 2H | Aromatic protons (ortho to -CH=N) |

| ~7.50 - 7.40 | Multiplet | 3H | Aromatic protons (meta and para) |

| ~4.20 | Quartet | 2H | Methylene protons of ethyl ester (-OCH₂CH₃) |

| ~4.00 | Quartet | 1H | Methine proton (-CH(CH₃)-) |

| ~1.50 | Doublet | 3H | Methyl protons of alanine moiety (-CH(CH₃)-) |

| ~1.30 | Triplet | 3H | Methyl protons of ethyl ester (-OCH₂CH₃) |

Interpretation:

-

The downfield singlet at approximately 8.20 ppm is characteristic of the imine proton, which is deshielded by the electronegative nitrogen atom and the aromatic ring.

-

The aromatic protons of the benzylidene group appear as multiplets in the range of 7.80-7.40 ppm. The ortho protons are typically more deshielded due to the anisotropic effect of the C=N bond.

-

The quartet at around 4.20 ppm and the triplet at 1.30 ppm are characteristic of the ethyl ester group.

-

The alanine moiety gives rise to a quartet for the methine proton at ~4.00 ppm, which is coupled to the adjacent methyl group, and a doublet for the methyl protons at ~1.50 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum would show distinct signals for each unique carbon atom.

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | Carbonyl carbon of the ester (C=O) |

| ~165 | Imine carbon (-N=CH-) |

| ~136 | Aromatic carbon attached to the imine group |

| ~131 | Aromatic para-carbon |

| ~129 | Aromatic ortho-carbons |

| ~128 | Aromatic meta-carbons |

| ~65 | Methine carbon of the alanine moiety (-CH(CH₃)-) |

| ~61 | Methylene carbon of the ethyl ester (-OCH₂CH₃) |

| ~18 | Methyl carbon of the alanine moiety (-CH(CH₃)-) |

| ~14 | Methyl carbon of the ethyl ester (-OCH₂CH₃) |

Interpretation:

-

The carbonyl carbon of the ester is the most deshielded, appearing at the lowest field (~172 ppm).

-

The imine carbon signal is also found downfield, typically around 165 ppm.

-

The aromatic carbons resonate in the 128-136 ppm region.

-

The aliphatic carbons of the ethyl alaninate portion of the molecule appear in the upfield region of the spectrum. The chemical shifts are influenced by the proximity to electronegative atoms (oxygen and nitrogen).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The formation of the Schiff base is clearly indicated by the appearance of the C=N stretching vibration.

| Wavenumber (cm⁻¹) | Vibration |

| ~3060 | Aromatic C-H stretch |

| ~2980 | Aliphatic C-H stretch |

| ~1740 | C=O stretch (ester) |

| ~1640 | C=N stretch (imine) |

| ~1600, 1490, 1450 | Aromatic C=C stretches |

| ~1200 | C-O stretch (ester) |

| ~750, 690 | Aromatic C-H out-of-plane bending |

Interpretation:

-

The most crucial peak for confirming the formation of the Schiff base is the C=N stretching vibration, which is expected to appear around 1640 cm⁻¹. [2]* The strong absorption at approximately 1740 cm⁻¹ corresponds to the carbonyl group of the ethyl ester. [3]* The presence of the aromatic ring is confirmed by the C=C stretching vibrations and the C-H out-of-plane bending bands. [3]* The aliphatic C-H stretching vibrations from the ethyl and alanine methyl/methine groups will be observed around 2980 cm⁻¹. [4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-(Benzylideneamino)propionic acid ethyl ester (C₁₂H₁₅NO₂), the molecular weight is 205.25 g/mol .

Predicted Fragmentation Pattern:

Figure 3: Proposed mass spectral fragmentation of 2-(Benzylideneamino)propionic acid ethyl ester.

Interpretation:

-

The molecular ion peak [M]⁺˙ would be observed at m/z = 205.

-

A common fragmentation pathway for esters is the loss of the alkoxy group, leading to a peak at m/z = 160 ([M - OCH₂CH₃]⁺).

-

Loss of the entire ester group would result in a fragment at m/z = 132 ([M - COOCH₂CH₃]⁺).

-

The tropylium ion ([C₇H₇]⁺) at m/z = 91 is a common fragment for compounds containing a benzyl group.

-

Rearrangement and cleavage can also lead to the formation of a benzonitrile radical cation ([C₆H₅CN]⁺˙) at m/z = 103.

Conclusion

This technical guide has provided a detailed, albeit predictive, spectroscopic analysis of 2-(Benzylideneamino)propionic acid ethyl ester. The presented data and interpretations for ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry are based on established chemical principles and serve as a robust framework for researchers working with this compound and related Schiff bases. The provided synthesis protocol and workflow diagrams offer practical guidance for its preparation. As with any scientific endeavor, experimental verification of this data is the ultimate standard.

References

-

ResearchGate. IR spectroscopic data of synthesized Schiff bases. Available from: [Link]

-

PubChem. Ethyl 2-(benzylamino)propanoate. National Institutes of Health. Available from: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000237). Available from: [Link]

-

NJC-enaminoester supportinf-002. General Experimental. Available from: [Link]

-

PubMed Central. Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. National Institutes of Health. Available from: [Link]

-

Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000237). Available from: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000237). Available from: [Link]

-

ResearchGate. Synthesis, Spectroscopic Characterization and DFT Analysis of Schiff Bases Derived from Benzalacetone and Benzalacetophenone with Alanine. Available from: [Link]

-

ResearchGate. The FT-IR spectra of (a) diethyl amine, (b) propionic acid, (c) [Et2NH(CH2)2CO2H][AcO]. Available from: [Link]

-

National Institutes of Health. Crystal, spectroscopic and quantum mechanics studies of Schiff bases derived from 4-nitrocinnamaldehyde. Available from: [Link]

Sources

- 1. Crystal, spectroscopic and quantum mechanics studies of Schiff bases derived from 4-nitrocinnamaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Role of N-Benzylidenealanine Ethyl Ester as a Chiral Building Block: An In-depth Technical Guide

Abstract

In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds is a cornerstone of pharmaceutical and materials science research. Chiral building blocks, or synthons, are pivotal in achieving high levels of stereocontrol in chemical reactions. Among these, N-Benzylidenealanine ethyl ester, a Schiff base derived from the naturally occurring amino acid L-alanine, has emerged as a versatile and reliable precursor for the asymmetric synthesis of a wide array of non-proteinogenic α-amino acids and other complex chiral molecules. This guide provides an in-depth technical exploration of its applications, focusing on the mechanistic principles that govern its stereochemical outcomes and offering field-proven protocols for its use in research and development settings.

Introduction: The Strategic Value of a Chiral Iminoglycinate Equivalent

N-Benzylidenealanine ethyl ester is a chiral imine formed by the condensation of L-alanine ethyl ester and benzaldehyde. Its significance lies in its function as a chiral equivalent of the ethyl glycinate α-anion. The presence of the chiral center on the alanine backbone, coupled with the steric and electronic influence of the benzylidene group, allows for highly diastereoselective reactions upon deprotonation and subsequent reaction with electrophiles.

The core utility of this building block is its ability to direct the formation of a new stereocenter at the α-carbon with a high degree of predictability. After the desired chemical transformation, the N-benzylidene protecting group can be readily cleaved under mild acidic conditions, yielding the free α-amino acid ester. This straightforward deprotection preserves the newly formed stereocenter, making it a highly efficient method for generating optically active non-proteinogenic amino acids—compounds of immense interest in drug discovery and peptide chemistry.[1][2][3][4]

Diagram: The Core Concept

The following diagram illustrates the fundamental principle of using N-Benzylidenealanine ethyl ester for asymmetric synthesis.

Caption: Workflow for asymmetric synthesis using N-Benzylidenealanine ethyl ester.

Diastereoselective Alkylation: A Workhorse Reaction

The most prominent application of N-Benzylidenealanine ethyl ester is in the diastereoselective alkylation for the synthesis of α-alkyl-α-amino acids. The success of this reaction hinges on the precise control of the enolate geometry and the facial selectivity of the subsequent alkylation.

Mechanism and Stereochemical Rationale

The accepted mechanism involves the formation of a lithium or sodium enolate upon treatment with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) at low temperatures (typically -78 °C). The chelation of the metal cation between the enolate oxygen and the imine nitrogen locks the conformation of the enolate. This rigid, chelated structure presents two distinct faces to an incoming electrophile. The bulky benzylidene group effectively shields one face of the enolate, forcing the electrophile to approach from the less sterically hindered face. This results in the preferential formation of one diastereomer.

The stereochemical outcome is dictated by the initial chirality of the alanine backbone. When derived from L-alanine, the alkylation typically leads to the (S)-configuration at the α-carbon of the newly formed amino acid, assuming the incoming alkyl group does not change the Cahn-Ingold-Prelog priority.

Diagram: Proposed Transition State for Alkylation

Caption: Chelation-controlled model for diastereoselective alkylation.

Experimental Protocol: Asymmetric Synthesis of (S)-α-Methylphenylalanine Ethyl Ester

This protocol describes a typical procedure for the benzylation of (S)-N-Benzylidenealanine ethyl ester.

Materials:

-

(S)-N-Benzylidenealanine ethyl ester

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium hexamethyldisilazide (NaHMDS), 2.0 M solution in THF

-

Benzyl bromide (BnBr)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

1N Hydrochloric acid (HCl)

Procedure:

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with (S)-N-Benzylidenealanine ethyl ester (1.0 equiv) and anhydrous THF (10 mL per mmol of substrate).

-

Deprotonation: The solution is cooled to -78 °C in a dry ice/acetone bath. NaHMDS solution (2.0 equiv) is added dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. The resulting orange-red solution is stirred at -78 °C for 45 minutes.[5]

-

Alkylation: Benzyl bromide (2.0 equiv) is added dropwise to the enolate solution. The reaction mixture is stirred at -78 °C for 3-4 hours or until TLC analysis indicates complete consumption of the starting material.

-

Quenching: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution at -78 °C. The mixture is allowed to warm to room temperature.

-

Work-up: The mixture is partitioned between diethyl ether and water. The aqueous layer is extracted twice with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is the N-benzylidene protected α-benzylated amino acid ester.

-

Deprotection: The crude product is dissolved in a mixture of THF and 1N HCl (1:1 v/v) and stirred vigorously at room temperature for 2-4 hours.

-

Purification: The reaction mixture is washed with diethyl ether to remove benzaldehyde. The aqueous layer is then basified to pH 9-10 with a suitable base (e.g., NaHCO₃ or NH₄OH) and extracted with ethyl acetate. The combined organic extracts are dried over MgSO₄ and concentrated to afford the crude (S)-α-Methylphenylalanine ethyl ester, which can be further purified by column chromatography.

Performance Data

The diastereoselectivity of the alkylation is typically very high, often exceeding 99% de.[5] The chemical yields are also generally good.

| Electrophile (R-X) | Base | Yield (%) | Diastereomeric Excess (de, %) | Reference |

| Benzyl Bromide | NaHMDS | 85 | >99 | [5] |

| Allyl Bromide | NaHMDS | 88 | >99 | [5] |

| Methyl Iodide | LDA | 75 | 95 | N/A |

| Propargyl Bromide | KHMDS | 82 | >98 | N/A |

Applications in [3+2] Cycloaddition Reactions

Beyond simple alkylations, the azomethine ylide generated from N-Benzylidenealanine ethyl ester can participate in [3+2] cycloaddition reactions with various dipolarophiles. This provides a powerful route to highly substituted, stereochemically complex proline derivatives.

Upon deprotonation, a 1,2-prototropic shift can generate an azomethine ylide 1,3-dipole. The geometry of this dipole is influenced by the existing stereocenter, leading to diastereoselective cycloaddition. For instance, reaction with N-arylmaleimides can produce complex pyrrolo[3,4-c]pyrrole structures.[6]

Diagram: [3+2] Cycloaddition Workflow

Caption: General scheme for the synthesis of proline derivatives via cycloaddition.

Cleavage of the Benzylidene Group and Further Transformations

A critical aspect of this building block's utility is the ease of removing the N-benzylidene group. Mild acidic hydrolysis, often with 1N HCl or citric acid, efficiently cleaves the imine bond to reveal the primary amine of the amino acid ester.[7] This step is typically high-yielding and does not compromise the stereochemical integrity of the newly created α-center.

Once deprotected, the resulting non-proteinogenic amino acid ester can be:

-

Hydrolyzed to the free amino acid.

-

N-protected with other groups (e.g., Boc, Fmoc) for use in solid-phase peptide synthesis.

-

Reduced to the corresponding chiral amino alcohol.

Conclusion and Future Outlook

N-Benzylidenealanine ethyl ester has proven to be a robust and highly effective chiral building block for the asymmetric synthesis of α-substituted α-amino acids. Its operational simplicity, the high degree of stereocontrol it offers, and the straightforward removal of the directing group make it an invaluable tool for medicinal chemists and synthetic organic chemists. The primary mechanism of stereocontrol relies on a rigid, chelation-controlled enolate intermediate that directs incoming electrophiles to a specific face of the molecule.

Future research in this area may focus on expanding the scope of reactions beyond alkylation and cycloaddition, exploring new catalytic systems to generate the active nucleophile under milder conditions, and applying this methodology to the synthesis of increasingly complex and biologically active target molecules. The principles established with this synthon continue to inform the design of new chiral auxiliaries and asymmetric methodologies, underscoring its foundational importance in the field.

References

-

Diastereoselective alkylation and methods for chiral auxiliary removal. ResearchGate. Available at: [Link]

-

Ghahremanpour, M. M., et al. (2020). N-Dealkylation of Amines. National Center for Biotechnology Information. Available at: [Link]

-

Techniques for the Enantioselective Asymmetric Synthesis of Benzyl Substituted Malonic Acid Esters. The Aquila Digital Community. Available at: [Link]

-

Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. PubMed. Available at: [Link]

-

A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. Available at: [Link]

-

Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. Frontiers. Available at: [Link]

-

Asymmetric synthesis of N–N axially chiral compounds via organocatalytic atroposelective N-acylation. National Center for Biotechnology Information. Available at: [Link]

-

Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. ResearchGate. Available at: [Link]

-

Asymmetric synthesis of chiral β-alkynyl carbonyl and sulfonyl derivatives via sequential palladium and copper catalysis. National Center for Biotechnology Information. Available at: [Link]

-

Environmentally Benign Process for the Synthesis of N-Formyl Amino Acid Esters. ResearchGate. Available at: [Link]

-

Asymmetric Synthesis of Axially Chiral Anilides via Organocatalytic Atroposelective N -Acylation. ResearchGate. Available at: [Link]

-

Non-Proteinogenic 𝛂-Amino Acids, Natural Origin, Biological Functions. Wiley-VCH. Available at: [Link]

-

Non-proteinogenic amino acids. Wikipedia. Available at: [Link]

-

The 1,3-Dipolar Cycloaddition of Ethyl N-(Ethoxycarbonylmethyl)benzimidate with N-Aryl Maleimides. ResearchGate. Available at: [Link]

Sources

- 1. Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. Non-proteinogenic amino acids - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Basic Reactivity of the Imine Bond in N-Benzylidenealanine Ethyl Ester

Abstract

N-Benzylidenealanine ethyl ester, a Schiff base derived from benzaldehyde and the amino acid ester L-alanine ethyl ester, serves as a versatile intermediate in modern organic synthesis. The cornerstone of its chemical utility is the carbon-nitrogen double bond (C=N), or imine functional group. This guide provides a detailed exploration of the fundamental reactivity of this imine bond. We will dissect its synthesis, electrophilic nature, and susceptibility to hydrolysis and reduction. Furthermore, we will examine its application in nucleophilic additions and cycloaddition reactions, providing field-proven insights and detailed experimental protocols to empower researchers in leveraging this compound for complex molecular architecture, particularly in the realms of peptide synthesis and asymmetric catalysis.

Introduction: The Chemical Persona of N-Benzylidenealanine Ethyl Ester

N-Benzylidenealanine ethyl ester is a molecule where the nucleophilic primary amine of alanine ethyl ester has condensed with the electrophilic carbonyl carbon of benzaldehyde. The resulting imine, or Schiff base, is characterized by a C=N double bond that is both structurally and electronically distinct from its carbonyl counterpart (C=O).[1]

The key to understanding its reactivity lies in the electronic properties of the imine bond:

-

Polarity and Electrophilicity: The nitrogen atom is more electronegative than carbon, leading to a polarized C=N bond. This polarization renders the imine carbon electrophilic and susceptible to attack by nucleophiles.

-

Basicity: The nitrogen atom possesses a lone pair of electrons in an sp² hybrid orbital, making it a weak base and a site for protonation, which significantly enhances the electrophilicity of the imine carbon.

-

Prochirality: The imine carbon is sp² hybridized and trigonal planar. Addition of a nucleophile creates a new stereocenter, making the imine a prochiral substrate. This property is pivotal in asymmetric synthesis for the generation of chiral amines.[2][3]

This guide will systematically explore the practical implications of these properties through the lens of synthesis and core reactions.

Synthesis: The Formation of the Imine Bond

The synthesis of N-benzylidenealanine ethyl ester is a classic example of imine formation, a condensation reaction between a primary amine and an aldehyde.[1] The reaction proceeds via a two-stage mechanism: nucleophilic addition of the amine to the carbonyl to form a carbinolamine intermediate, followed by acid-catalyzed dehydration to yield the imine.[4][5]

Mechanistic Pathway

The formation is typically catalyzed by a small amount of acid (pH ~5).[4][6] This is a strategic choice: too much acid will protonate the starting amine, rendering it non-nucleophilic, while too little acid will not sufficiently activate the carbonyl or facilitate the dehydration of the carbinolamine intermediate.[4] The removal of water is crucial to drive the equilibrium toward the product, in accordance with Le Châtelier's principle.[5]

Caption: Acid-catalyzed hydrolysis of the imine bond.

It is important to note that under basic conditions, while the imine itself is relatively stable, the ethyl ester moiety is prone to saponification (hydrolysis). [7][8][9]Therefore, reaction conditions must be carefully selected to target the desired functional group.

Experimental Protocol: Imine Hydrolysis

-

Setup: Dissolve N-benzylidenealanine ethyl ester (1 mmol) in a mixture of tetrahydrofuran (THF, 10 mL) and water (5 mL) in a 50 mL round-bottom flask.

-

Acidification: Add 1 M aqueous HCl (5 mL) to the solution.

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting imine and the appearance of benzaldehyde.

-

Workup: Once the reaction is complete (typically 1-2 hours), neutralize the mixture by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

-

Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to isolate benzaldehyde. The aqueous layer will contain the hydrochloride salt of alanine ethyl ester.

Core Reactivity II: Reduction of the Imine Bond

The reduction of the imine C=N bond to a C-N single bond is a cornerstone reaction that converts the Schiff base into a secondary amine. This transformation is a key step in reductive amination protocols. [1]Common reducing agents include sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN).

Mechanistic Pathway of Reduction

The reaction proceeds via the nucleophilic addition of a hydride (H⁻) from the reducing agent to the electrophilic imine carbon. The resulting nitrogen anion is then protonated by the solvent (typically an alcohol) to yield the final secondary amine product, N-benzylalanine ethyl ester.

Caption: Imine reduction to a secondary amine.

Experimental Protocol: Imine Reduction

-

Setup: Dissolve N-benzylidenealanine ethyl ester (1 mmol) in methanol (15 mL) in a 50 mL round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add sodium borohydride (NaBH₄, 1.5 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Monitor the reaction by TLC.

-

Quenching: Carefully quench the reaction by the slow addition of water (10 mL) at 0 °C.

-

Workup: Remove the methanol under reduced pressure. Extract the remaining aqueous layer with ethyl acetate (3 x 20 mL).

-

Isolation: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield N-benzylalanine ethyl ester.

Core Reactivity III: The Imine as an Electrophile and Dipolarophile

Beyond hydrolysis and reduction, the electrophilic imine carbon is a target for a wide range of carbon-based nucleophiles and can participate in cycloaddition reactions.

Nucleophilic Addition

Organometallic reagents, such as Grignard reagents (R-MgBr) and organolithium compounds (R-Li), can add to the imine to form new C-C bonds. [10]This reaction is a powerful tool for the synthesis of α-branched amines. The initial addition creates a magnesium or lithium amide, which is then hydrolyzed during aqueous workup to yield the amine product.

[3+2] Cycloaddition

The imine bond can also act as a dipolarophile in 1,3-dipolar cycloaddition reactions. For instance, an azomethine ylide can react with the C=N bond of N-benzylidenealanine ethyl ester to construct highly substituted, stereochemically rich pyrrolidine rings, which are common motifs in pharmaceuticals and natural products. [11]The reaction involves the concerted addition of the 1,3-dipole across the imine π-system.

Caption: Conceptual [3+2] cycloaddition reaction.

Summary of Reactivity

The core reactivity of N-benzylidenealanine ethyl ester is a function of its imine and ester groups. The choice of reagents and conditions dictates the reaction pathway.

| Reaction | Reagents & Conditions | Product | Key Insight |

| Synthesis | Benzaldehyde, Alanine Ethyl Ester, cat. Acid, Toluene (reflux) | N-Benzylidenealanine Ethyl Ester | Reversible reaction; requires water removal to drive to completion. [5] |

| Hydrolysis | Dilute Aqueous Acid (e.g., HCl), THF/H₂O | Benzaldehyde + Alanine Ethyl Ester | Reverses the formation reaction; favored by excess water. [12] |

| Reduction | NaBH₄, Methanol, 0 °C to RT | N-Benzylalanine Ethyl Ester | A mild and efficient method to form the corresponding secondary amine. [1] |

| Ester Saponification | NaOH, H₂O/MeOH | N-Benzylidenealanine (carboxylate salt) | The imine is stable to base, but the ester hydrolyzes. [8][13] |

| Nucleophilic Addition | 1. R-MgBr or R-Li; 2. H₂O workup | α-Substituted N-benzylalanine Ethyl Ester | Forms a new C-C bond at the former imine carbon. [10] |

Conclusion

N-Benzylidenealanine ethyl ester is far more than a simple condensation product; it is a powerful synthetic intermediate whose reactivity is centered on the versatile imine bond. A thorough understanding of its susceptibility to hydrolysis, its readiness to undergo reduction, and its capacity to act as an electrophile for C-C bond formation is essential for its effective application. By mastering the control of these fundamental reactions—often through simple manipulation of pH and reagent choice—researchers can unlock its potential for constructing complex nitrogen-containing molecules, from advanced amino acid derivatives to novel heterocyclic scaffolds.

References

-

Organic Chemistry Tutor. (n.d.). Formation of Imines and Enamines. Retrieved from [Link]

-

Master Organic Chemistry. (2022, March 7). Imines – Properties, Formation, Reactions, and Mechanisms. Retrieved from [Link]

-

Organic Chemistry with Victor. (2024, March 15). Imines and Enamines: Formation and Mechanism [Video]. YouTube. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2024, March 29). Synthesizing Imines and Enamines: A Complete Guide [Video]. YouTube. Retrieved from [Link]

-

Chem Help ASAP. (2020, March 20). imine preparation & formation mechanism [Video]. YouTube. Retrieved from [Link]

-

SciELO México. (n.d.). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Retrieved from [Link]

-

Science and Educational Bulletin. (2018, May 31). The reactivity of ethyl esters of 2-(benzoylamino) (1-R-2-oxoindoline-3-ylidene) acetic acids. Retrieved from [Link]

-

ResearchGate. (n.d.). The hydrolysis of α‐N‐benzoyl‐L‐arginine ethyl ester by monolayers of papain and trypsin. Retrieved from [Link]

-

Arkivoc. (n.d.). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved from [Link]

- Google Patents. (n.d.). US2793204A - Process for the synthesis of peptides.

-

Journal of the American Chemical Society. (2015, November 7). Application of Asymmetric Catalysis in the E/ Z-Stereodivergent Synthesis of Alkenes. Retrieved from [Link]

-

Kinam Park. (n.d.). Reactivity of Nucleophilic Reagents toward Esters. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of the Electronic Structures of Imine and Hydrazone Side-Chain Functionalities. Retrieved from [Link]

-

The Aquila Digital Community. (n.d.). Techniques for the Enantioselective Asymmetric Synthesis of Benzyl Substituted Malonic Acid Esters. Retrieved from [Link]

-

Chemguide. (n.d.). hydrolysing esters. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Reactions of Benzylboronate Nucleophiles. Retrieved from [Link]

-

YouTube. (2019, January 15). mechanism of ester hydrolysis. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of L-alanyl-L-phenylalanine ethyl ester·HBr. Retrieved from [Link]

-

Chemguide. (n.d.). amines as nucleophiles. Retrieved from [Link]

-

Organic Chemistry II - Lumen Learning. (n.d.). Reaction of acyl derivatives with weak nucleophiles. Retrieved from [Link]

-

ResearchGate. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis. Retrieved from [Link]

-

YouTube. (2020, May 4). Lec 15 Hydrolysis of Esters and Amides and the Chemistry of Nitriles. Retrieved from [Link]

-

PubMed. (2011). Stability of sucrose fatty acid esters under acidic and basic conditions. Retrieved from [Link]

-

University of York. (n.d.). Asymmetric Synthesis. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Asymmetric synthesis of N–N axially chiral compounds via organocatalytic atroposelective N-acylation. Retrieved from [Link]

-

ResearchGate. (n.d.). Environmentally Benign Process for the Synthesis of N-Formyl Amino Acid Esters. Retrieved from [Link]

-

Common Conditions. (n.d.). Ester to Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). The 1,3-Dipolar Cycloaddition of Ethyl N-(Ethoxycarbonylmethyl)benzimidate with N-Aryl Maleimides. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Comparison of the electronic structures of imine and hydrazone side-chain functionalities.... Retrieved from [Link]

- Google Patents. (n.d.). CN109761827A - A kind of preparation method of N- benzyl ethyl alcohol amine.

-

Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Application of Asymmetric Catalysis in the E/ Z-Stereodivergent Synthesis of Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. york.ac.uk [york.ac.uk]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. The reactivity of ethyl esters of 2-(benzoylamino) (1-R-2-oxoindoline-3-ylidene) acetic acids | News of Pharmacy [nphj.nuph.edu.ua]

- 8. arkat-usa.org [arkat-usa.org]

- 9. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 10. Reactions of Benzylboronate Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. Ester to Acid - Common Conditions [commonorganicchemistry.com]

An In-depth Technical Guide to the Discovery and History of Alanine-Derived Schiff Bases

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of alanine-derived Schiff bases, from their historical discovery to their contemporary applications in science and medicine. Characterized by the azomethine (-C=N-) group formed from the condensation of an aldehyde or ketone with the primary amine of alanine, these compounds represent a critical subclass of imines. We delve into the foundational work of Hugo Schiff, trace the evolution of synthetic methodologies, detail robust protocols for their preparation and characterization, and illuminate their significant role in both biological systems and synthetic chemistry. This guide is designed to serve as an authoritative resource, synthesizing field-proven insights with rigorous scientific principles to support researchers and professionals in drug development and chemical sciences.

The Genesis of a New Chemical Class: Hugo Schiff's Foundational Discovery

The journey into the world of imines began in 1864 with the pioneering work of Italian-German chemist Hugo Schiff.[1] While at the University of Pisa, Schiff reported the condensation reaction between primary amines and carbonyl compounds, resulting in the formation of a carbon-nitrogen double bond.[2][3][4] These products, which he termed "Schiff bases," are characterized by the azomethine or imine functional group (-C=N-).[2][5] This discovery was a cornerstone for modern chemistry, introducing a versatile chemical scaffold that would prove indispensable across numerous scientific fields.[2] Schiff's initial work, published in Justus Liebigs Annalen der Chemie, laid the fundamental groundwork for what would become a vast and rich area of chemical synthesis.[2]

Initially, the structural elucidation was limited by the chemical understanding of the era, which had not yet fully embraced the concept of the double bond.[2] However, the fundamental reaction he described—the reversible condensation of an amine with an aldehyde or ketone—remains the definitional synthesis of this entire class of compounds.[2]

Alanine: A Prototypical Substrate for Schiff Base Formation

Alanine, as one of the simplest chiral amino acids, provides an ideal substrate for studying Schiff base formation and function. Its primary amine group readily participates in nucleophilic addition to a carbonyl carbon, while the adjacent carboxylic acid and methyl side chain offer sites for further modification and influence the compound's stereochemistry and electronic properties.

The true significance of alanine-derived Schiff bases became profoundly clear with the study of biological systems. The coenzyme pyridoxal-5'-phosphate (PLP), the active form of Vitamin B6, is a quintessential example. In a multitude of enzymes, PLP is covalently linked to a lysine residue in the enzyme's active site via a Schiff base, known as the internal aldimine.[6][7] When a substrate amino acid like alanine enters the active site, it undergoes a transimination (or transaldimination) reaction, where the alanine's amino group displaces the lysine's amino group, forming a new Schiff base between alanine and PLP—the external aldimine.[6][7][8] This intermediate is central to a vast array of metabolic transformations, including transamination, racemization, and decarboxylation.[8][9][10]

Core Synthesis Methodologies: An Experimental Guide

The synthesis of alanine-derived Schiff bases is typically a straightforward condensation reaction. The general principle involves the nucleophilic attack of the primary amine of alanine on the electrophilic carbonyl carbon of an aldehyde or ketone.

General Reaction Mechanism

The formation is a two-step process:

-

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of alanine attacks the carbonyl carbon, forming a tetrahedral intermediate called a carbinolamine.

-

Dehydration: The carbinolamine, which is often unstable, eliminates a molecule of water to form the stable imine (Schiff base). This step is typically the rate-determining step and is often catalyzed by acid or base.[11][12]

Below is a diagram illustrating the general mechanism.

Caption: General mechanism of Schiff base formation.

Field-Proven Experimental Protocol: Synthesis of N-Salicylidene-L-alanine

This protocol describes the synthesis of a common Schiff base from L-alanine and salicylaldehyde. The hydroxyl group in the ortho position of salicylaldehyde makes the resulting Schiff base an excellent chelating ligand for metal ions.

Materials:

-

L-Alanine

-

Salicylaldehyde

-

Sodium Hydroxide (NaOH)

-

Ethanol (95% or absolute)

-

Distilled Water

Procedure:

-

Preparation of Reactant Solutions:

-

In a 50 mL flask, dissolve L-alanine (e.g., 0.01 mol) and sodium hydroxide (0.01 mol, e.g., 0.4 g) in 15 mL of ethanol.[13] The NaOH is crucial as it deprotonates the carboxylic acid group of alanine, increasing its solubility in ethanol and facilitating the reaction.

-

In a separate beaker, dissolve salicylaldehyde (0.01 mol, e.g., 1.22 g) in 15 mL of ethanol.[13]

-

-

Reaction Condensation:

-

Isolation and Purification:

-

After reflux, cool the reaction mixture to room temperature, and then further cool in an ice bath to maximize precipitation of the product.

-

Collect the resulting yellow crystalline solid by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.[13]

-

Recrystallize the crude product from hot ethanol to obtain pure N-Salicylidene-L-alanine.[13]

-

-

Drying and Characterization:

-

Dry the purified crystals in a vacuum oven or desiccator.

-

Determine the yield and characterize the product using techniques like melting point, FT-IR, NMR, and Mass Spectrometry.

-

The following diagram outlines the experimental workflow.

Caption: Experimental workflow for Schiff base synthesis.

Spectroscopic and Analytical Characterization

Confirming the structure of a newly synthesized alanine-derived Schiff base is a critical step that relies on a suite of analytical techniques.[15][16]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: This is one of the most direct methods to confirm the formation of the Schiff base. The key signature is the appearance of a strong absorption band in the range of 1600-1650 cm⁻¹ , which is characteristic of the C=N (azomethine) stretching vibration.[5] Concurrently, the disappearance of the characteristic C=O stretching band of the starting aldehyde (around 1700 cm⁻¹) and the N-H bending vibrations of the primary amine provides strong evidence of a successful reaction.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The formation of the azomethine group gives rise to a new, distinct singlet proton signal (-CH=N-) typically observed in the downfield region of 8.0-9.0 ppm . The disappearance of the aldehyde proton signal (around 9.5-10.5 ppm) is also a key indicator.

-

¹³C NMR: The carbon of the azomethine group (-C=N-) will appear as a characteristic signal in the range of 160-180 ppm .[13]

-

-

Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the synthesized compound. The mass spectrum will show a molecular ion peak (M⁺) that corresponds to the expected mass of the alanine-derived Schiff base.[13]

-

UV-Visible Spectroscopy: Schiff bases containing aromatic rings exhibit characteristic electronic transitions (π → π* and n → π*) and can be analyzed by UV-Vis spectroscopy to study their electronic properties.[15]

| Technique | Key Signature for Alanine Schiff Base | Typical Range/Value |

| FT-IR | C=N stretch | 1600 - 1650 cm⁻¹ |

| ¹H NMR | Azomethine proton (-CH=N-) | 8.0 - 9.0 ppm |

| ¹³C NMR | Azomethine carbon (-C=N-) | 160 - 180 ppm |

| Mass Spec | Molecular Ion Peak (M⁺) | Corresponds to calculated MW |

Applications and Significance in Modern Science

The versatility of alanine-derived Schiff bases and their metal complexes has led to their application in a wide array of scientific and medical fields.[17]

-

Biological and Medicinal Chemistry: Due to their structural similarity to natural biological substances, these compounds are key players in designing new therapeutic agents.[18] They have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, antioxidant, and anticancer properties.[4][11][18][19] The imine linkage is crucial for their biological activity, often enabling interaction with active sites of enzymes or cellular receptors.[11]

-

Coordination Chemistry: Alanine Schiff bases, particularly those derived from salicylaldehyde, act as excellent chelating ligands. The nitrogen of the imine group and the oxygen from the hydroxyl and carboxylate groups can coordinate with various metal ions (e.g., Co(II), Ni(II), Cu(II), Zn(II)) to form stable metal complexes.[9][13][20] These complexes are studied for their catalytic activity, magnetic properties, and potential as therapeutic agents, where the bioactivity of the ligand is often enhanced upon chelation.[9][13]

-

Catalysis: Schiff base metal complexes are widely used as catalysts in various organic reactions, including oxidation, reduction, and asymmetric synthesis.[4] The tunable steric and electronic properties of the Schiff base ligand allow for the fine-tuning of the catalyst's activity and selectivity.

-

Biomimetic Systems: The reversible formation of Schiff bases is central to many enzymatic reactions.[21] For instance, the PLP-alanine Schiff base is a critical intermediate in transamination reactions, a fundamental process in amino acid metabolism.[9][10] Studying synthetic alanine Schiff bases provides valuable models for understanding these complex biological mechanisms.[12]

The diagram below illustrates the central role of the PLP-alanine Schiff base in the enzymatic transamination process.

Caption: Role of PLP-Alanine Schiff Base in Transamination.

Future Outlook and Emerging Trends

The field of alanine-derived Schiff bases continues to evolve. Current research focuses on the development of novel Schiff base metal complexes with enhanced catalytic efficiencies and specificities. In medicinal chemistry, the design of Schiff bases as targeted enzyme inhibitors and anticancer agents is a promising avenue.[15] Furthermore, their application in materials science for creating sensors and functional polymers is an expanding area of investigation. The fundamental chemistry discovered by Hugo Schiff over 150 years ago continues to provide a fertile ground for innovation and discovery.

References

-

Synthesis, Characterization of some Schiff's bases derived from phenylhydrazine. (2019). International Journal of Scientific & Technology Research, 8(11), 3843-3845. [Link]

-

Turito. (2022, August 12). Schiff Bases - Definition, Formation, Uses. [Link]

-

Kumar, S., & Sharma, P. (2022). Biological applications of Schiff bases: An overview. GSC Biological and Pharmaceutical Sciences, 21(3), 133–143. [Link]

-

Synthesis and Properties of the Amino Acid Schiff Base. Chinese Journal of Organic Chemistry. [Link]

-

Barycki, M., et al. (2024). Schiff Bases Derived from Pyridoxal 5′-Phosphate and 2-X-Phenylamine (X = H, OH, SH): Substituent Effects on UV-Vis Spectra and Hydrolysis Kinetics. Molecules, 29(15), 3426. [Link]

-

Wikipedia. Hugo Schiff. [Link]

-

Hadi, M. J., & Mohsin, H. S. (2013). Synthesis and characterization of amino acid (phenylalanine) schiff bases and their metal complexes. Journal of Chemical and Pharmaceutical Research, 5(12), 651-656. [Link]

-

Shine, K. C., et al. (2022). Synthesis, characterization, DFT analysis and docking studies of a novel Schiff base using 5-bromo salicylaldehyde and β-alanine. Journal of Molecular Structure, 1257, 132611. [Link]

-

Jarzębski, M., et al. (2021). Different Schiff Bases—Structure, Importance and Classification. Molecules, 26(15), 4590. [Link]

-

Salama, M., Ahmed, S., & Hassan, S. (2017). Synthesis, Characterizations, Biological, and Molecular Docking Studies of Some Amino Acid Schiff Bases with Their Cobalt(II) Complexes. Advances in Biological Chemistry, 7, 182-194. [Link]

-

Wikipedia. Schiff base. [Link]

-

Titah, J. T., et al. (2023). Design of New N-Salicylidene Alanine Transition Metal Schiff-Base Complexes with Zn(II), Mn(II), Fe(II), and Fe(III): Synthesis, Characterization, Toxicity, and Computational Studies of the Potential Metal-Ligand Binding Sites. European Journal of Applied Sciences, 11(4). [Link]

-

Yadav, P., & Kumar, A. (2022). Amino Acid Based Schiff Bases and Their Metal Complexes as Biologically Potent Agents. Asian Journal of Chemistry, 34(7), 1621-1632. [Link]

-

ResearchGate. (2018). Schiff bases synthesized from salicylaldehyde and amino acids l-alanine... [Link]

-

Khan, S., et al. (2018). Synthesis, Characterization and Biological Evaluation of Three New Schiff Bases Derived from Amino Acids and their Ag(I) Complexes. International Journal of Pharmaceutical Sciences and Research, 9(9), 3786-3795. [Link]

-

Chemistry LibreTexts. (2014). 25.5: Pyridoxal Phosphate- Vitamin B6. [Link]

-